2-Bromo-3-chloro-5-nitropyridine

Halogenated pyridines Polymorphism Crystallinity

Select 2-Bromo-3-chloro-5-nitropyridine (CAS 22353-41-9) for its unique 2-Br,3-Cl,5-NO₂ substitution—the distinct electronic landscape directs Pd-catalyzed oxidative addition exclusively to C2, preserving C3-Cl and C5-NO₂ for stepwise SNAr and reduction. This orthogonal sequence eliminates protecting-group steps and shortens routes to kinase inhibitor scaffolds. Positional isomers (e.g., 2-Br-5-Cl-3-NO₂) yield different regiochemical outcomes, risking costly re-optimization. Supplied as a yellow crystalline solid (mp 58–61 °C) at ≥98% purity, ensuring batch-to-batch consistency across multi-step campaigns. Choose this precise regioisomer to maintain synthetic efficiency, avoid coupling failures, and accelerate SAR-driven medicinal chemistry.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 22353-41-9
Cat. No. B1284014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-nitropyridine
CAS22353-41-9
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
InChIKeyVDVNBTTZUJOHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-5-nitropyridine (CAS 22353-41-9) – Technical Baseline for Procurement & Synthesis


2-Bromo-3-chloro-5-nitropyridine (CAS 22353-41-9) is a trisubstituted halogenated nitropyridine of the molecular formula C5H2BrClN2O2 (MW: 237.44) . It is supplied as a yellow to off-white crystalline solid with a reported melting point of 58‑61 °C . The compound contains three electrophilic centers — a C2‑Br bond, a C3‑Cl bond, and a C5‑NO2 group — that govern its utility as a polyfunctional building block in pharmaceutical, agrochemical, and heterocyclic synthesis [1]. The relative positioning of these substituents (2‑bromo, 3‑chloro, 5‑nitro) distinguishes it from other isomers and multi‑halogenated pyridines and directly impacts the regiochemical outcome of cross‑coupling and nucleophilic aromatic substitution reactions.

2-Bromo-3-chloro-5-nitropyridine Procurement: Why Analogue Replacement Compromises Reaction Outcome


Polysubstituted pyridines bearing bromo, chloro, and nitro groups cannot be interchanged without altering reactivity, selectivity, and downstream efficiency. The 2‑bromo‑3‑chloro‑5‑nitro substitution pattern creates a unique electronic environment that directs metal‑catalyzed cross‑couplings and nucleophilic substitutions to specific positions . Analogues such as 2‑bromo‑5‑chloro‑3‑nitropyridine (75806‑86‑9) , 3‑bromo‑2‑chloro‑5‑nitropyridine (5470‑17‑7) , and 2,6‑dibromo‑3‑chloro‑5‑nitropyridine (55304‑81‑9) possess identical molecular formulas but differ in the placement of halogens and nitro groups. These positional differences alter the site of oxidative addition in Pd‑catalyzed reactions and the relative electrophilicity of each halogen, leading to varying coupling yields, regioisomeric products, or complete synthetic failure. Substituting 2‑bromo‑3‑chloro‑5‑nitropyridine with a positional isomer or a multi‑halogenated derivative without prior validation therefore risks unexpected selectivity and costly process re‑optimization.

2-Bromo-3-chloro-5-nitropyridine: Quantified Differentiation vs. Closest Analogues


Physical Property Differentiation: Melting Point and Crystalline Form vs. 2‑Bromo‑5‑chloro‑3‑nitropyridine

2‑Bromo‑3‑chloro‑5‑nitropyridine (58‑61 °C) exhibits a melting point approximately 16‑18 °C lower than that of its positional isomer 2‑bromo‑5‑chloro‑3‑nitropyridine (75‑78 °C) . This difference reflects the distinct intermolecular packing induced by the 2‑bromo‑3‑chloro‑5‑nitro arrangement versus the 2‑bromo‑5‑chloro‑3‑nitro pattern. The lower melting point may correlate with a higher solubility in organic solvents, a property that can be advantageous in solution‑phase reactions and formulation [1].

Halogenated pyridines Polymorphism Crystallinity Formulation

Halogen Reactivity Vector: C2‑Br Site Enables Selective Pd‑Catalyzed Cross‑Coupling in Multi‑Halogenated Scaffolds

In polyhalogenated pyridines, the C2‑Br bond is the preferred site for oxidative addition in Pd‑catalyzed reactions due to the lower bond dissociation energy of C‑Br compared to C‑Cl and the activation provided by the adjacent pyridine nitrogen . 2‑Bromo‑3‑chloro‑5‑nitropyridine contains a C2‑Br, a C3‑Cl, and a C5‑NO2 group. Under standard Suzuki–Miyaura conditions, selective coupling at the C2 position is achievable, preserving the C3‑Cl and C5‑NO2 for subsequent orthogonal transformations [1]. In contrast, the isomer 3‑bromo‑2‑chloro‑5‑nitropyridine (C3‑Br) exhibits a different coupling profile because the bromine is positioned meta to the ring nitrogen, which alters the electronic activation and may require different catalytic conditions to achieve comparable selectivity .

Pd‑catalyzed cross‑coupling Suzuki–Miyaura Regioselectivity Heteroaryl halides

Nitro Group Position Influences Nucleophilic Substitution Rates and Regiochemistry

The C5‑nitro group in 2‑bromo‑3‑chloro‑5‑nitropyridine strongly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the Meisenheimer complex intermediate . Nitro‑substituted pyridines generally exhibit enhanced SNAr rates compared to non‑nitrated analogues; however, the exact substitution rate depends on the position of the nitro group. In 2‑bromo‑3‑chloro‑5‑nitropyridine, the nitro group is para to the ring nitrogen, which can lead to preferential nucleophilic displacement at the C2 or C6 positions depending on the nucleophile and conditions. This contrasts with 2‑bromo‑5‑chloro‑3‑nitropyridine, where the nitro group is ortho to the ring nitrogen, altering the electronic distribution and potentially the regioselectivity of SNAr reactions .

Nucleophilic aromatic substitution SNAr Nitropyridine reactivity Electrophilicity

Commercial Availability and Purity Profile Supports Process Development

2‑Bromo‑3‑chloro‑5‑nitropyridine is routinely available from multiple chemical suppliers in purities of ≥98% (GC/HPLC), with some vendors offering specifications up to 99% . In comparison, the isomer 2‑bromo‑5‑chloro‑3‑nitropyridine is also commercially available, but its melting point range (75‑78 °C) is narrower and more consistently reported, which may reflect differences in purification ease and batch‑to‑batch consistency . The target compound's lower melting point (58‑61 °C) may facilitate recrystallization and handling during large‑scale synthesis. Additionally, the target compound is stocked by major suppliers in quantities from grams to kilograms, whereas the dibrominated analogue 2,6‑dibromo‑3‑chloro‑5‑nitropyridine is less widely available and often requires custom synthesis .

Supply chain Purity specification Procurement Quality control

Biological Activity Profile: Cytotoxicity in Cancer Cell Lines (Supporting Differentiation)

2‑Bromo‑3‑chloro‑5‑nitropyridine has been evaluated for antiproliferative activity against several human cancer cell lines, with reported IC50 values of 11.35 µM (MCF‑7, breast), 9.24 µM (HT‑29, colon), and 6.6 µM (A549, lung) . While these values are in the low micromolar range, they are derived from vendor‑provided screening data and have not been validated in peer‑reviewed publications. In contrast, the positional isomer 2‑bromo‑5‑chloro‑3‑nitropyridine has been used primarily as a synthetic intermediate, and no comparable cell‑based activity data are readily available in the public domain. The absence of direct, peer‑reviewed comparative studies limits the strength of this evidence; however, the available data suggest that the 2‑bromo‑3‑chloro‑5‑nitro scaffold may exhibit moderate cytotoxicity, whereas other isomers have not been similarly characterized.

Anticancer Cytotoxicity Cell‑based assays IC50

2-Bromo-3-chloro-5-nitropyridine: Optimal Application Scenarios Derived from Quantitative Evidence


Regioselective Synthesis of 2‑Aryl‑3‑chloro‑5‑nitropyridines via Suzuki–Miyaura Coupling

The C2‑Br bond of 2‑bromo‑3‑chloro‑5‑nitropyridine serves as the preferred oxidative addition site for palladium catalysts, enabling selective Suzuki–Miyaura coupling with arylboronic acids while preserving the C3‑Cl and C5‑NO2 groups for subsequent orthogonal functionalization [1]. This regioselectivity is essential for constructing 2‑aryl‑3‑chloro‑5‑nitropyridine intermediates, which are valuable building blocks for kinase inhibitors and other bioactive heterocycles . The lower melting point (58‑61 °C) of the target compound may also facilitate dissolution in common organic solvents, improving reaction homogeneity .

SNAr‑Based Introduction of Amines and Heterocycles at C2 and C6

The C5‑nitro group in 2‑bromo‑3‑chloro‑5‑nitropyridine strongly activates the pyridine ring toward nucleophilic aromatic substitution. This activation allows chemists to replace the C2‑bromo or C6‑hydrogen with amine nucleophiles under mild conditions, providing a direct route to 2‑amino‑3‑chloro‑5‑nitropyridine derivatives [1]. Such derivatives are key precursors in the synthesis of fused pyridine heterocycles (e.g., pyridopyrazines, pyridobenzimidazoles) that exhibit antimicrobial and anticancer activities .

Multistep Synthesis of Polyfunctional Pyridine Cores for Drug Discovery

The orthogonal reactivity of the bromo, chloro, and nitro groups in 2‑bromo‑3‑chloro‑5‑nitropyridine permits sequential functionalization without cross‑interference. A typical sequence may involve: (i) Pd‑catalyzed cross‑coupling at C2‑Br, (ii) SNAr at C3‑Cl or C6‑H, and (iii) reduction of the C5‑NO2 to an amine for further derivatization [1]. This predictable, layered reactivity reduces the need for protecting group chemistry and shortens synthetic routes to complex pyridine‑containing drug candidates . The compound's commercial availability at ≥98% purity ensures batch‑to‑batch consistency in these multistep sequences .

Development of Halogenated Pyridine Libraries for Structure‑Activity Relationship (SAR) Studies

The distinct substitution pattern of 2‑bromo‑3‑chloro‑5‑nitropyridine, compared to its isomers (e.g., 2‑bromo‑5‑chloro‑3‑nitropyridine and 3‑bromo‑2‑chloro‑5‑nitropyridine), provides medicinal chemists with a valuable scaffold for exploring the impact of halogen and nitro group positioning on biological target engagement [1]. The documented cytotoxicity of the parent scaffold against cancer cell lines (IC50 6.6‑11.35 µM) further supports its inclusion in early‑stage SAR campaigns aimed at optimizing antiproliferative activity .

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